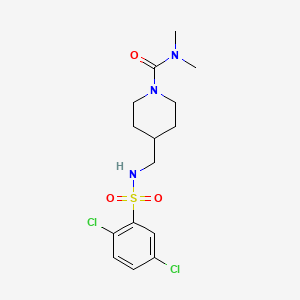

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

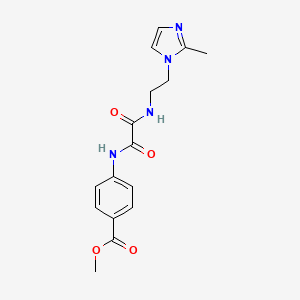

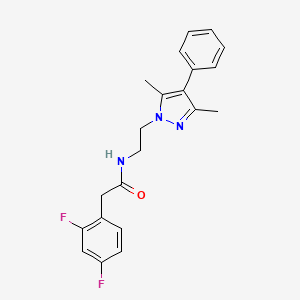

The compound 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties. This particular molecule features a sulfonyl group attached to a 2-fluorophenyl moiety, which is further connected to a pyrrolidin-3-yl group, and finally linked to a thiazolidine-2,4-dione core. The presence of fluorine and the sulfonyl group suggests potential biological activity, possibly related to metabolic diseases such as diabetes, as indicated by the activity of similar compounds in lowering glucose and insulin levels in mouse models .

Synthesis Analysis

The synthesis of related sulfonylthiazolidinediones involves the preparation of 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones, which have shown potency as oral antihyperglycemic agents . The synthesis of similar sulfonamide derivatives from serine and threonine, leading to pyrrolidin-3-ones, suggests a potential pathway for the synthesis of the compound . Additionally, the cross-coupling of sulfonamides with halogenated pyridines catalyzed by copper compounds provides a method for introducing the pyridinyl group into the sulfonamide framework .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the sulfonyl group and the fluorine atom. The sulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can influence the electronic distribution within the molecule, potentially affecting its binding to biological targets. The pyrrolidin-3-yl group may introduce chirality, which can be crucial for the biological activity and selectivity of the compound .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. For instance, the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate indicates that the sulfonyl group can participate in C(sp2)-H bond functionalization reactions . The alkylation of spiro compounds under Phase-Transfer-Catalysis conditions, leading to N-alkylated products, suggests that the nitrogen in the pyrrolidine ring of the compound could also be a site for chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The sulfonyl group is polar and could increase the solubility of the compound in polar solvents. The presence of the fluorine atom might enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. The thiazolidine-2,4-dione core is known for its antihyperglycemic activity, which could be modulated by the substituents attached to it . The chirality introduced by the pyrrolidin-3-yl group could affect the compound's pharmacokinetics and pharmacodynamics .

作用機序

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring, a common structural feature in this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities .

Action Environment

It is known that the introduction of fluorine atoms into lead structures can improve physical, biological, and environmental properties .

生化学分析

Biochemical Properties

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazolidine-2,4-dione moiety is known for its interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism . The fluorophenyl group enhances the compound’s binding affinity and specificity towards these receptors . Additionally, the pyrrolidine ring contributes to the compound’s structural stability and its ability to interact with various biomolecules .

Cellular Effects

This compound exhibits significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PPARs leads to changes in the expression of genes involved in glucose uptake, fatty acid oxidation, and adipogenesis . This modulation of gene expression can result in improved insulin sensitivity and reduced inflammation in cells . Furthermore, the compound’s ability to interact with other cellular proteins may affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ligand-binding domain of PPARs, leading to the activation or inhibition of these receptors . This binding induces conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors that regulate gene transcription . Additionally, the fluorophenyl group enhances the compound’s binding affinity, ensuring a more potent interaction with the target receptors . The pyrrolidine ring contributes to the compound’s overall stability and its ability to interact with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical properties and interactions . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can sustain its effects on cellular function, including improved insulin sensitivity and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved glucose metabolism and reduced inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and increased oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate glucose and lipid metabolism . Its interaction with PPARs plays a central role in modulating metabolic flux and metabolite levels . The compound’s ability to enhance glucose uptake and fatty acid oxidation contributes to its therapeutic potential in metabolic disorders . Additionally, the fluorophenyl group may influence the compound’s metabolic stability and its interaction with metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus, where it interacts with PPARs and other target proteins . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, its interaction with PPARs occurs primarily in the nucleus, where it regulates gene transcription . The compound’s localization to other subcellular compartments may also influence its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4S2/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQFUHKITYLMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)